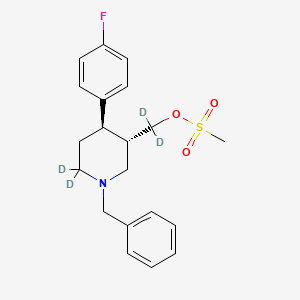

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4: is a synthetic compound known for its unique chemical structure and properties. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. The compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methylsulfonate group attached to a piperidine ring. The “d4” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen.

Méthodes De Préparation

The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route may include the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Attachment of the Fluorophenyl Group: The fluorophenyl group is added through a coupling reaction, such as a Suzuki or Heck reaction.

Addition of the Methylsulfonate Group: The methylsulfonate group is introduced through a sulfonation reaction.

Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through a deuterium exchange reaction.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Analyse Des Réactions Chimiques

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 can be compared with other similar compounds, such as:

trans 1-Benzyl-4-(4-fluorophenyl)piperidine: Lacks the methylsulfonate group, which may affect its chemical reactivity and biological activity.

trans 1-Benzyl-4-(4-chlorophenyl)-3-methylsulfonatepiperidine: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its chemical properties and interactions.

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylpiperidine: Lacks the sulfonate group, which may alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of deuterium atoms, which can enhance its stability and provide unique properties for research applications.

Activité Biologique

Chemical Identity

- Chemical Name: trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

- CAS Number: 1217654-31-3

- Molecular Formula: C20H24FNO3S

- Molecular Weight: 377.47 g/mol

- SMILES Notation: [2H]C([2H])(OS(=O)(=O)C)[C@@H]1CN(Cc2ccccc2)C([2H])([2H])C[C@H]1c3ccc(F)cc3

This compound is a deuterated derivative of a piperidine-based molecule, which is significant in medicinal chemistry and pharmacological studies.

This compound is primarily studied for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. Its structure suggests potential interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Pharmacological Studies

Research indicates that compounds structurally related to this compound exhibit significant biological activities, including:

- Antidepressant Effects: Similar compounds have been shown to inhibit the reuptake of serotonin, thus increasing its availability in synaptic clefts.

- Neuroprotective Properties: Studies suggest that these types of compounds may protect neurons from oxidative stress and apoptosis.

Case Studies

-

Study on Neuroprotective Effects:

- A study published in Chemistry & Biology investigated similar piperidine derivatives and their neuroprotective effects in animal models of neurodegenerative diseases. The results indicated a significant reduction in neuronal cell death when treated with these compounds, suggesting potential therapeutic applications for conditions like Alzheimer's disease.

-

Antidepressant Activity:

- Research conducted by Oefner et al. (2020) demonstrated that piperidine derivatives can exhibit antidepressant-like effects in rodent models. The study highlighted the importance of the fluorophenyl group in enhancing serotonin receptor affinity, which could be extrapolated to understand the activity of this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antidepressant Activity | Neuroprotective Effects | Notes |

|---|---|---|---|

| This compound | Moderate | Significant | Deuterated form enhances stability |

| (S)-Paroxetine | High | Moderate | Established antidepressant |

| (R)-Fluoxetine | High | Low | Selective serotonin reuptake inhibitor |

Propriétés

IUPAC Name |

[[(3S,4R)-1-benzyl-6,6-dideuterio-4-(4-fluorophenyl)piperidin-3-yl]-dideuteriomethyl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1/i12D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWQMOLEYNRWBF-WGBHLSGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OS(=O)(=O)C)C3=CC=C(C=C3)F)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.